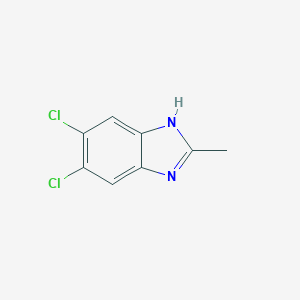

5,6-Dichlor-2-methylbenzimidazol

Übersicht

Beschreibung

5,6-Dichloro-2-methylbenzimidazole, also known as 5,6-Dichloro-2-methylbenzimidazole, is a useful research compound. Its molecular formula is C8H6Cl2N2 and its molecular weight is 201.05 g/mol. The purity is usually 95%.

The exact mass of the compound 5,6-Dichloro-2-methylbenzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,6-Dichloro-2-methylbenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dichloro-2-methylbenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ferroelektrizität

DC-MBI zeigt Ferroelektrizität oberhalb Raumtemperatur . Im Kristall existieren molekulare Ketten, die durch N-H…N-Wasserstoffbrücken verbunden sind . Die Ferroelektrizität wird angenommen, dass sie aus der Positionsordnung der Protonen entlang der Kette der N-H…N-Wasserstoffbrücken resultiert . Diese Eigenschaft macht DC-MBI zu einem potenziellen Kandidaten für den Einsatz in elektronischen, elektromechanischen, optischen und optoelektronischen Anwendungen .

Phasenumwandlungsstudien

Die 35Cl-Kernquadrupolresonanz (NQR)-Frequenzen und Spin-Gitter-Relaxationszeiten wurden im Temperaturbereich von 4,2–420 K gemessen, für das ferroelektrische DC-MBI bei Raumtemperatur . Der Phasenübergang erster Ordnung wurde deutlich bei etwa 400 K als Diskontinuität in der Temperaturabhängigkeit der NQR-Frequenzen festgestellt . Diese Eigenschaft von DC-MBI kann in Phasenübergangsstudien verwendet werden.

Symmetrieerniedrigender Übergang

DC-MBI unterliegt einem ungewöhnlichen Symmetrieerniedrigenden Übergang beim Erwärmen von orthorhombischem Pca21 (T < 400 K) zu monoklinem Pc . Entgegen den Erwartungen bleibt die Hochtemperaturphase von DC-MBI polar . Diese Eigenschaft kann in Studien zur Kristallographie und Materialwissenschaft verwendet werden.

Antiferroelektrizität

Neben der Ferroelektrizität zeigt DC-MBI auch Antiferroelektrizität . Antiferroelektrizität ist ein Phänomen, das eine doppelte Polarisations-elektrische Feld (P–E)-Hysteresekurve zeigt, wenn die dipolare Anordnung schrittweise durch die antipolare Anordnung bei niedrigem elektrischen Feld umgekehrt wird

Wirkmechanismus

Target of Action

The primary target of 5,6-Dichloro-2-methylbenzimidazole is the hydrogen-bonded molecular chain in its crystal structure . The compound exhibits ferroelectricity, which is thought to arise from the positional ordering of protons along this chain of N-H…N hydrogen bonds .

Mode of Action

5,6-Dichloro-2-methylbenzimidazole interacts with its targets through a process known as proton tautomerization . This process allows the compound to be bistable in electric polarity and electrically switchable, even in the crystalline state . The compound allows ferroelectric switching in two dimensions due to its pseudo-tetragonal crystal symmetry .

Biochemical Pathways

The compound affects the polarization-electric field (P-E) hysteresis . This process involves the spontaneous electric polarization that can be reversibly inverted by reversing the electric field . The compound exhibits a high electric polarization ranging from 5 to 10 mCcm^2 at room temperature .

Result of Action

The compound exhibits ferroelectricity above room temperature . This ferroelectricity is thermally robust up to around 400 K . The compound undergoes a first-order phase transition at around 400 K, as detected by a discontinuity in the temperature dependence of NQR frequencies .

Action Environment

The action of 5,6-Dichloro-2-methylbenzimidazole is influenced by temperature. The compound undergoes an unusual symmetry-lowering transition on warming from orthorhombic Pca21 to monoclinic Pc . The high-temperature phase of the compound remains polar .

Biochemische Analyse

Biochemical Properties

It is known that the compound is chemically stable and can easily bind molecules into a dipolar chain

Cellular Effects

Given its ability to bind molecules into a dipolar chain, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level through proton tautomerization, which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound undergoes a symmetry-lowering transition on warming from orthorhombic Pca21 (T ≲ 400 K) to monoclinic Pc . This suggests that the compound’s effects may change over time in response to temperature changes.

Eigenschaften

IUPAC Name |

5,6-dichloro-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOBNOCVMZFPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345959 | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6478-79-1 | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

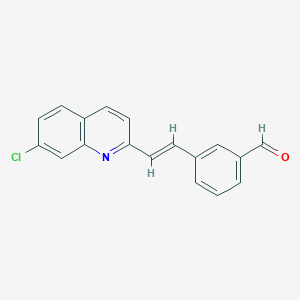

Feasible Synthetic Routes

Q1: What makes 5,6-Dichloro-2-methylbenzimidazole special in the realm of ferroelectric materials?

A1: Unlike traditional inorganic ferroelectrics, 5,6-Dichloro-2-methylbenzimidazole belongs to a class of materials known as molecular ferroelectrics. These materials are organic and derive their ferroelectric properties from the ordering of protons within hydrogen bonds. [] This offers advantages like low processing temperatures, mechanical flexibility, and environmental friendliness compared to their inorganic counterparts. []

Q2: How does the crystal structure of 5,6-Dichloro-2-methylbenzimidazole change with temperature, and how does this relate to its ferroelectric behavior?

A2: 5,6-Dichloro-2-methylbenzimidazole exhibits an intriguing characteristic: it undergoes a symmetry-lowering transition upon heating. At lower temperatures (below ~400K), it exists in an orthorhombic Pca21 phase. As the temperature rises, it transitions to a monoclinic Pc phase. Interestingly, both phases remain polar, contributing to its above-room-temperature ferroelectricity. [] This unusual transition was further confirmed by observing a significant difference in 35Cl Nuclear Quadruple Resonance (NQR) frequencies between the two phases. []

Q3: Can we predict the ferroelectric behavior of 5,6-Dichloro-2-methylbenzimidazole computationally?

A3: Yes, van der Waals density-functional theory (vdW-DFT) calculations accurately predict the crystal structure parameters and spontaneous polarization values of 5,6-Dichloro-2-methylbenzimidazole, showing good agreement with experimental findings. [] This computational approach allows researchers to further investigate electromechanical responses like piezoelectricity under various conditions.

Q4: How does the microstructure of thin films impact the macroscopic ferroelectric properties of 5,6-Dichloro-2-methylbenzimidazole?

A4: Research shows that the macroscopic ferroelectric behavior of 5,6-Dichloro-2-methylbenzimidazole thin films is highly dependent on their microstructure. Dense spherulite formations within the film promote macroscopic polarization switching, while porous microstructures with randomly oriented nanograins hinder this behavior. [] This highlights the importance of controlled film fabrication methods for achieving desired ferroelectric properties.

Q5: Can 5,6-Dichloro-2-methylbenzimidazole be utilized for terahertz wave generation?

A5: Indeed, research has demonstrated the generation of terahertz radiation from 5,6-Dichloro-2-methylbenzimidazole upon excitation with femtosecond laser pulses. [, ] This terahertz emission is attributed to polarization modulations caused by Raman- and infrared-active phonon modes within the material. This finding opens up exciting possibilities for its application in terahertz technologies. [, ]

Q6: What are the future directions of research on 5,6-Dichloro-2-methylbenzimidazole?

A6: Further research on 5,6-Dichloro-2-methylbenzimidazole is crucial for exploring its full potential. This includes investigating:

- New synthesis methods: Optimizing current synthesis routes [] and exploring new approaches for large-scale production are essential.

- Structure-property relationships: Studying the impact of chemical modifications on its ferroelectric and other properties [] will guide the development of tailored materials.

- Device fabrication and integration: Investigating thin film deposition techniques and device architectures [] will pave the way for real-world applications in sensors, actuators, and other electronic devices.

- Understanding the mechanism of THz generation: Further exploring the interplay between phonon modes and terahertz radiation [, ] can unlock novel functionalities and applications in terahertz technology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate](/img/structure/B131831.png)

![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B131860.png)

![[[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-pyridin-3-ylmethyl] acetate](/img/structure/B131867.png)